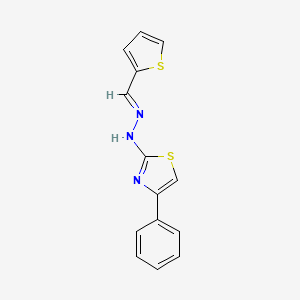

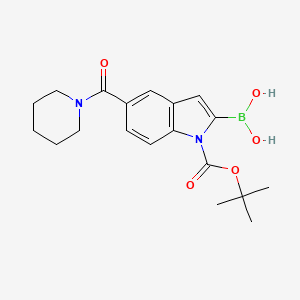

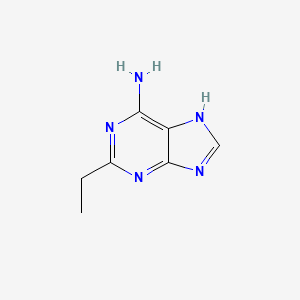

(E)-4-phenyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)-2,3-dihydrothiazole

Overview

Description

“(E)-4-phenyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)-2,3-dihydrothiazole” is a hydrazone-based compound . Hydrazone compounds are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . They are formed usually by the action of hydrazine on ketones or aldehydes .

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the action of hydrazine on ketones or aldehydes . For instance, a yellow color solid product 1-((E)-(((E)-4-chlorobenzylidene)hydrazono)methyl)naphthalen-2-ol (NAPCBH) was obtained and recrystalized from the hot methanolic solution .Molecular Structure Analysis

The molecular structure of hydrazone compounds can be analyzed using various techniques such as X-ray diffraction analysis, NMR, HR-MS, UV-Vis spectroscopic, cyclic voltammetry, differential pulse voltammetry techniques, and DFT calculations .Chemical Reactions Analysis

Hydrazone compounds have been found to be highly selective and sensitive in detecting certain ions. For example, a hydrazone-based chemosensor was developed for highly selective and sensitive detection of Cu2+ and F− ions in dimethyl sulfoxide (DMSO) solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds can be analyzed using various techniques such as dynamic light scattering (DLS), nanoparticle tracking analysis (NTA), tunable resistive pulse sensing (TRPS), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) .Scientific Research Applications

Colorimetric and Ratiometric Chemosensor

This compound has been used to develop a hydrazone-based dual-responsive ratiometric/colorimetric chemosensor for highly selective and sensitive detection of Cu2+ and F− ions . The probe showed highly selective sensing towards Cu2+ and F− ions by exhibiting a color change in DMSO without any interference of other ions at the same concentration .

Detection of Heavy Metal Ions

The compound has been used to develop a visual and ratiometric chemosensor for the selective sensing of Pb2+ and F− ions . The detection limits were found to be very low for Pb2+ as 1.06 ppm and for F− ions as 3.72 nM .

Environmental Monitoring

The compound’s ability to detect Cu2+ and F− ions has been utilized in environmental monitoring. The probe can quantitatively determine the Copper and fluoride ions present in environmental samples .

Personal Care Products Testing

The compound has been used to test the presence of Copper and fluoride ions in toothpaste . This application is particularly useful in ensuring the safety and effectiveness of personal care products.

DNA Tracking

The tracking ability of the DNA with the compound-Cu2+ was studied by UV-Vis titration and Cyclic voltammetry measurements . It shows efficient affinity towards DNA with the compound-Cu2+ .

Drug Delivery Systems

Covalent organic frameworks functionalized with hydrazone moieties, like the one in this compound, have been used to create stimuli-responsive drug delivery systems . These systems can release drugs in response to specific triggers, improving the effectiveness of treatments .

Future Directions

Hydrazone compounds have shown potential in various fields due to their unique biological action and excellent coordination ability . Future research could focus on exploring their potential applications in areas such as cancer treatment, detection of metal ions and anions, and other therapeutic fields .

Mechanism of Action

Target of Action

It is known that hydrazones, a class of organic compounds to which this compound belongs, often interact with various enzymes and receptors in the body .

Mode of Action

Hydrazones are known to interact with their targets through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Hydrazones are known to affect various biochemical pathways, including those involved in cell death and inflammation .

Pharmacokinetics

Hydrazones are generally known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Hydrazones are known to have various effects at the molecular and cellular level, including inducing cell death and reducing inflammation .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of hydrazones .

properties

IUPAC Name |

4-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S2/c1-2-5-11(6-3-1)13-10-19-14(16-13)17-15-9-12-7-4-8-18-12/h1-10H,(H,16,17)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEBODAYVGBGIW-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-phenyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)-2,3-dihydrothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Phenoxyethyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203725.png)

![1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3203729.png)

![4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B3203753.png)

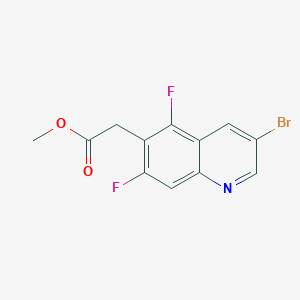

![Ethyl 8-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B3203800.png)

![N-[4-(hydroxymethyl)phenyl]ethanesulfonamide](/img/structure/B3203825.png)